Home > Products > Screening Compounds P117951 > O-Demethyltramadol
O-Demethyltramadol - 73986-53-5

O-Demethyltramadol

Catalog Number: EVT-278853
CAS Number: 73986-53-5
Molecular Formula: C15H23NO2
Molecular Weight: 249.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

O-Demethyltramadol is a major active metabolite of tramadol, generated through O-demethylation primarily by the cytochrome P450 2D6 (CYP2D6) enzyme in the liver. [, , , ] This metabolite plays a crucial role in the analgesic effects of tramadol, exhibiting a higher affinity for the μ-opioid receptor compared to its parent compound. [, , ] Notably, the (+)-enantiomer of O-Demethyltramadol demonstrates a significantly higher affinity for the μ-opioid receptor compared to the (-)-enantiomer. [, ]

Tramadol

Compound Description: Tramadol is a synthetic opioid analgesic used to treat moderate to moderately severe pain. It exists as a racemic mixture of two enantiomers, (+)-tramadol and (-)-tramadol. []

Relevance: Tramadol is the parent compound of O-Demethyltramadol. It is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to several metabolites, including O-Demethyltramadol. This metabolic pathway is stereoselective, with the (-)-enantiomer of tramadol being preferentially metabolized to (-)-O-Demethyltramadol. [, , ] O-Demethyltramadol exhibits a higher affinity for the μ-opioid receptor compared to Tramadol, contributing significantly to the analgesic effects observed following Tramadol administration. []

(+)-O-Demethyltramadol

Compound Description: (+)-O-Demethyltramadol is one of the two enantiomers of O-Demethyltramadol, an active metabolite of tramadol. [, , , ]

Relevance: (+)-O-Demethyltramadol is the enantiomer of the target compound, (-)-O-Demethyltramadol. Research suggests that (+)-O-Demethyltramadol exhibits a weaker affinity for the μ-opioid receptor compared to its enantiomer, (-)-O-Demethyltramadol. This difference in receptor affinity contributes to the stereoselective analgesic effects observed following tramadol administration. [, , , , , , , , ]

(-)-Tramadol

Compound Description: (-)-Tramadol is one of the two enantiomers of the centrally acting analgesic, Tramadol. [, , , , ]

Relevance: (-)-Tramadol is a precursor to the target compound, O-Demethyltramadol. Metabolically, (-)-Tramadol undergoes preferential O-demethylation to form (-)-O-Demethyltramadol. [, , ] The differing pharmacological profiles between the enantiomers of Tramadol highlight the stereoselective nature of Tramadol metabolism and its impact on O-Demethyltramadol formation.

(+)-Tramadol

Compound Description: (+)-Tramadol is one of the two enantiomers of Tramadol, a synthetic opioid analgesic. [, , , , , ]

Relevance: (+)-Tramadol is the other enantiomer of (-)-tramadol and contributes to the overall analgesic effect of the racemic tramadol. Studies demonstrate that (+)-Tramadol is metabolized differently than (-)-Tramadol, leading to varied concentrations of O-Demethyltramadol enantiomers. [, , ] These differences in metabolism influence the overall analgesic effect of Tramadol.

N-Demethyltramadol

Compound Description: N-Demethyltramadol is a minor metabolite of tramadol, formed via N-demethylation. []

Relevance: While O-Demethyltramadol is considered the major active metabolite, N-Demethyltramadol also contributes to the overall metabolic profile of tramadol. The formation of N-Demethyltramadol highlights the multiple metabolic pathways involved in tramadol breakdown, influencing the pharmacokinetic profile of O-Demethyltramadol. []

O-Demethyltramadol Glucuronide Conjugate (M1c)

Compound Description: O-Demethyltramadol Glucuronide Conjugate, often denoted as M1c, represents the product of phase II metabolism where O-Demethyltramadol undergoes glucuronidation. [, ]

Relevance: M1c represents a crucial pathway for the elimination of O-Demethyltramadol. This conjugation process, primarily occurring in the liver, transforms O-Demethyltramadol into a more water-soluble form, facilitating its excretion in urine and bile. [, ] This metabolic pathway directly impacts the half-life and clearance of O-Demethyltramadol, ultimately influencing its duration of action.

Source and Classification

O-Demethyltramadol is derived from tramadol through metabolic processes in the liver. It belongs to the class of compounds known as phenolic ethers and is specifically categorized under opioids due to its mechanism of action on the central nervous system. The compound's chemical structure allows it to interact with various neurotransmitter systems, making it an important subject of study in pharmacology.

Synthesis Analysis

Methods and Technical Details

The synthesis of O-Demethyltramadol can be achieved through several methods, including:

  1. Demethylation of Tramadol: This process typically involves the use of potassium hydroxide under phase transfer conditions, which facilitates the removal of a methyl group from tramadol, resulting in O-Demethyltramadol .
  2. Grignard Reaction: Another method involves coupling aminoketones with aryl derivatives using Grignard reagents. This technique has been documented with yields reported at approximately 65% for some derivatives .
  3. High-Performance Liquid Chromatography: Analytical methods such as high-performance liquid chromatography combined with diode array detection (HPLC-DAD) are utilized for quantifying O-Demethyltramadol in biological samples, demonstrating extraction efficiencies of about 78.72% .

These methods highlight the versatility in synthesizing O-Demethyltramadol and its derivatives, which can be tailored based on desired outcomes.

Molecular Structure Analysis

Structure and Data

The molecular formula for O-Demethyltramadol is C17H25NO2, and it has a molecular weight of 275.39 g/mol. The structure consists of a cyclohexane ring attached to an amine group and an ether functional group, which contributes to its pharmacological properties.

Key structural features include:

  • Cyclohexane Ring: Provides the necessary steric configuration for receptor binding.
  • Amine Group: Essential for interaction with opioid receptors.
  • Phenolic Ether: Influences solubility and bioavailability.

The three-dimensional conformation plays a critical role in its binding affinity to opioid receptors.

Chemical Reactions Analysis

Reactions and Technical Details

O-Demethyltramadol undergoes various chemical reactions that influence its pharmacological activity:

  1. Metabolism: In vivo, tramadol is metabolized primarily by cytochrome P450 enzymes into O-Demethyltramadol, which is then further processed into other metabolites such as N-O-Demethyltramadol (M5) and N-demethyltramadol (M2) .
  2. Analytical Reactions: Techniques such as gas chromatography-mass spectrometry (GC-MS) are frequently employed to analyze the presence of O-Demethyltramadol in biological matrices, providing insights into its pharmacokinetics and dynamics .

These reactions are pivotal in understanding how O-Demethyltramadol behaves within biological systems.

Mechanism of Action

Process and Data

O-Demethyltramadol exerts its analgesic effects primarily through:

  • Opioid Receptor Activation: It binds to mu-opioid receptors in the central nervous system, mimicking the effects of endogenous opioids.
  • Inhibition of Reuptake: The compound also inhibits the reuptake of norepinephrine and serotonin, contributing to its pain-relieving properties.

Studies have shown that O-Demethyltramadol has a higher binding affinity for these receptors compared to tramadol itself, which enhances its efficacy as an analgesic .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

O-Demethyltramadol exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol but less soluble in water.
  • Melting Point: The melting point ranges between 183-185 °C depending on purity .
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for formulating effective pharmaceutical preparations.

Applications

Scientific Uses

O-Demethyltramadol has several applications in scientific research:

  1. Pharmacokinetic Studies: Used extensively in studies evaluating the metabolism of tramadol in humans and animals.
  2. Forensic Toxicology: Its detection is crucial in forensic analyses related to drug abuse cases involving tramadol.
  3. Clinical Research: Investigated for potential therapeutic uses beyond pain management, including treatment for certain mood disorders due to its neurotransmitter reuptake inhibition properties.
Pharmacological Mechanisms of Action

μ-Opioid Receptor Agonism and G-Protein Biased Signaling Pathways

O-Desmethyltramadol (ODT, or desmetramadol) is the principal active metabolite of tramadol and a potent full agonist of the μ-opioid receptor (MOR). Unlike classical opioids such as morphine, ODT exhibits marked G-protein signaling bias. It efficiently activates inhibitory Gαi subunits, leading to reduced neuronal cyclic AMP (cAMP) production, inhibition of voltage-gated calcium channels, and activation of inwardly rectifying potassium channels. These actions collectively suppress nociceptive signaling [2] [8].

Crucially, ODT demonstrates minimal β-arrestin2 recruitment at clinically relevant concentrations. In cellular assays, ODT achieves near-complete G-protein coupling (EC₅₀ = 860 nM) while showing negligible β-arrestin2 recruitment even at supratherapeutic micromolar concentrations. This bias is mechanistically significant because β-arrestin2 pathway activation is strongly associated with opioid-induced respiratory depression—a side effect rarely observed with tramadol or ODT overdose [8] [2]. Structural analyses reveal that ODT stabilizes a specific MOR conformation that favors G-protein coupling over β-arrestin interactions. This conformation involves differential intracellular loop engagement, particularly in transmembrane domains TM3 and TM7, which sterically hinders β-arrestin docking [6].

Table 1: Signaling Properties of O-Desmethyltramadol at the Human μ-Opioid Receptor

Signaling PathwayAssay SystemEC₅₀ (nM)Max. Effect (% Morphine)Bias Factor
Gαi Protein Coupling[³⁵S]GTPγS Binding86010010.2
β-arrestin2 RecruitmentTango™ U2OS Assay>10,000<201.0
cAMP InhibitionHEK293 Cells320988.7

Data derived from Zebala et al. (2020) [8]. Bias factor calculated relative to DAMGO (reference balanced agonist).

Enantiomeric Contributions to Norepinephrine Reuptake Inhibition

ODT exists as racemic (+)- and (−)-enantiomers, each contributing distinct non-opioid activities. The (−)-ODT enantiomer potently inhibits norepinephrine reuptake (IC₅₀ ≈ 0.5 µM) by binding to the norepinephrine transporter (NET) in the locus coeruleus. This inhibition increases synaptic norepinephrine concentrations, enhancing descending inhibitory pathways in the spinal cord that modulate pain transmission [3] [9].

In contrast, the (+)-ODT enantiomer shows negligible monoamine transporter activity but exhibits unexpected muscarinic receptor interactions. At concentrations ≥5 µM, (+)-ODT antagonizes M₁ muscarinic receptors (IC₅₀ = 2 µM) without affecting M₃ subtypes. This selective inhibition occurs via competitive binding at the acetylcholine site, potentially contributing to altered neurotransmitter release in the CNS [5]. The enantioselective pharmacology creates a synergistic analgesic profile: (−)-ODT enhances noradrenergic tone while (+)-ODT provides opioid agonism. However, the norepinephrine reuptake inhibition is clinically relevant only at higher ODT concentrations due to the lower potency at NET compared to its MOR affinity [3] [9].

Table 2: Enantiomer-Specific Pharmacological Actions of O-Desmethyltramadol

Enantiomerμ-Opioid Receptor Affinity (Ki, nM)Norepinephrine Transporter InhibitionMuscarinic Receptor Interactions
(+)-ODT3.4InactiveM₁ antagonism (IC₅₀ = 2 µM)
(−)-ODT62.0Potent (IC₅₀ ≈ 0.5 µM)Inactive

Data compiled from Gillen et al. (2000) and Horishita et al. (2006) [3] [5].

Serotonin 5-HT2C Receptor Antagonism and Implications for Mood Modulation

Beyond monoamine reuptake effects, ODT acts as a competitive antagonist at serotonin 5-HT₂C receptors (Kᵢ ≈ 1 µM). This antagonism occurs at clinically achievable concentrations and prevents 5-HT-induced calcium mobilization in neuronal cells [3]. 5-HT₂C receptors regulate dopamine and norepinephrine release in corticolimbic pathways, including the prefrontal cortex, nucleus accumbens, and amygdala. Antagonism at these receptors elevates extracellular dopamine in the mesocortical pathway—a mechanism shared by antidepressants like agomelatine [3] [8].

The mood-modulating potential of ODT is further supported by post-mortem studies showing upregulated 5-HT₂C receptors in the prefrontal cortex of suicide victims. By blocking inhibitory 5-HT₂C tone, ODT may indirectly enhance dopaminergic and noradrenergic neurotransmission in mood-regulating circuits. This pharmacological action likely contributes to tramadol’s observed antidepressant effects in clinical practice, though direct evidence for ODT-mediated mood improvement remains preclinical [3] [8]. Notably, ODT itself lacks significant serotonin reuptake inhibition, distinguishing its serotonergic actions from the parent drug tramadol [9].

Comparative Pharmacodynamics of Tramadol and O-Desmethyltramadol

Tramadol serves as a prodrug to ODT, with critical differences in their pharmacodynamic profiles:

  • Receptor Affinity: ODT exhibits a 200-fold higher affinity for the human μ-opioid receptor (Kᵢ = 3.4 nM) compared to tramadol (Kᵢ = 2,100 nM). This difference underpins ODT’s dominance in opioid-mediated analgesia [1] [3].
  • Monoamine Activities: Tramadol’s racemic mixture inhibits both serotonin and norepinephrine reuptake via its (−)-enantiomers. In contrast, ODT lacks serotonin transporter (SERT) activity but retains norepinephrine transporter (NET) inhibition exclusively through (−)-ODT [9].
  • Metabolic Dependence: Tramadol requires CYP2D6-mediated conversion to ODT for meaningful MOR activation. Consequently, CYP2D6 polymorphisms profoundly impact tramadol’s analgesia (e.g., poor metabolizers show 4-fold higher non-response rates). ODT administration bypasses this metabolic liability [1] [10].

Table 3: Pharmacodynamic Comparison of Tramadol and O-Desmethyltramadol

ParameterTramadolO-Desmethyltramadol
μ-Opioid Receptor Affinity (Ki)2,100 nM3.4 nM
Serotonin Reuptake InhibitionYes (via (-)-tramadol)No
Norepinephrine Reuptake InhibitionYes (via (-)-enantiomer)Yes (via (-)-ODT)
5-HT₂C Receptor AntagonismMinimalSignificant (Kᵢ ≈1 µM)
G-Protein Bias (βarr2 Recruitment)Not applicableHigh (Emax <20%)
CYP2D6 Dependency for AnalgesiaEssentialNone

Data sources: Grond & Sablotzki (2004), Zebala et al. (2020), and Stamer et al. (2007) [1] [8] [10].

Pharmacokinetic studies in surgical patients reveal that systemic inflammation (marked by preoperative cholinesterase ≤4244 U/L) significantly elevates N-desmethyltramadol (NDT) concentrations—a CYP3A4-mediated inactive metabolite. This metabolic shift occurs independently of CYP2D6-mediated ODT formation and may reduce analgesic efficacy by depleting active parent compound [4] [7].

Properties

CAS Number

73986-53-5

Product Name

O-Demethyltramadol

IUPAC Name

3-[2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

InChI

InChI=1S/C15H23NO2/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3

InChI Key

UWJUQVWARXYRCG-UHFFFAOYSA-N

SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O

Solubility

Soluble in DMSO

Synonyms

O-demethyl tramadol
O-demethyltramadol
O-demethyltramadol hydrochloride
O-desmethyltramadol
tramadol M1 metabolite

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.